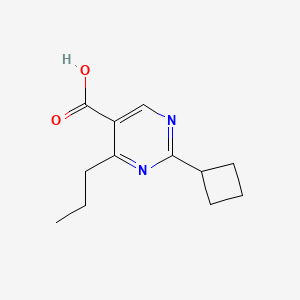
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure consistency and purity. The exact methods used in industrial settings are often closely guarded trade secrets .
化学反应分析
Types of Reactions
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- 2-Cyclobutyl-4-propylpyrimidine
- 2-Cyclobutyl-4-propylpyrimidine-5-carboxamide
- 2-Cyclobutyl-4-propylpyrimidine-5-carboxylate
Uniqueness
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
生物活性
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring that features a cyclobutyl and propyl substitution along with a carboxylic acid functional group. Its molecular formula is C_{12}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 194.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound's structure allows it to participate in various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions due to the presence of the carboxylic acid and the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds can inhibit various pro-inflammatory cytokines, making them potential candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases.
Mechanism of Action:
The biological activity is largely attributed to the compound's ability to inhibit kinases or transcription factors associated with inflammatory pathways. This inhibition leads to decreased production of pro-inflammatory proteins such as IL-1, IL-2, IL-8, and TNFα, which are crucial in mediating inflammatory responses .
Interaction with Biological Targets
Studies suggest that this compound may interact with various biological receptors and enzymes involved in inflammatory pathways. The unique structure of this compound allows it to engage specifically with these targets, potentially leading to therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activities based on side chain substitutions:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid | Isopropyl substitution instead of propyl | Potentially different pharmacokinetics |
| 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid | Methyl groups on the pyrimidine | May exhibit different biological activities |
| 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid | Cyclopropyl substitution | Different steric effects influencing activity |
This table highlights how structural variations can significantly impact the pharmacological profiles of these compounds.
Case Studies
-
Anti-inflammatory Efficacy:
In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit up to 90% inhibition against inflammatory markers in cell assays. For instance, compounds that inhibit NF-kB and AP-1 transcription factors have shown promise in reducing inflammation associated with autoimmune diseases . -
Antimicrobial Activity:
Some related pyrimidine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various pathogens. For example, certain substituted pyrimidines have been reported to inhibit Mycobacterium tuberculosis and other fungal strains at low concentrations .
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-2-4-10-9(12(15)16)7-13-11(14-10)8-5-3-6-8/h7-8H,2-6H2,1H3,(H,15,16) |
InChI 键 |
IHQOKFCXJCKEPC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NC=C1C(=O)O)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















